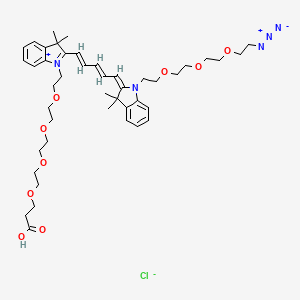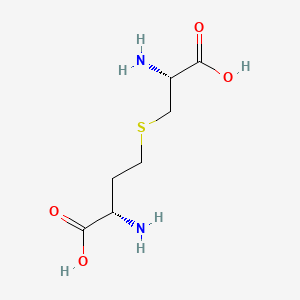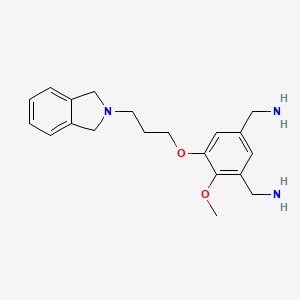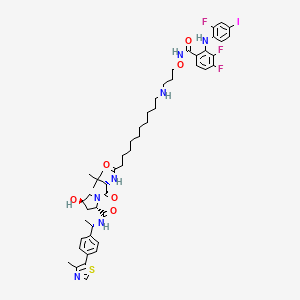
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Tissue Engineering and Hydrogels
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 and its derivatives are prominently used in the creation of hydrogels for tissue engineering. For instance, hyaluronic acid-based hydrogels crosslinked with azide-modified poly(ethylene glycol) demonstrate rapid gelation, good strength, and slow degradation rates, making them suitable as injectable scaffolds for tissue engineering, particularly in cartilage regeneration (Han et al., 2018). Similarly, another study employed a strain-promoted azide-alkyne cycloaddition reaction to produce hydrogels with excellent cell compatibility, suggesting their use in various biomedical applications like plastic surgery injection materials (Fu et al., 2017).
Surface Functionalization
The molecule has been used for surface functionalization to immobilize carbohydrates and proteins onto solid surfaces, leveraging sequential Diels-Alder and azide-alkyne cycloaddition reactions. This technique provides a robust strategy for attaching a wide range of complex substances onto solid surfaces, expanding its applications in bioconjugation and biomolecule immobilization (Sun et al., 2006).
Bioconjugation and Drug Delivery
The molecule also finds extensive application in bioconjugation. For instance, it has been used to create dually reactive linkers for the covalent cross-linking of biomolecules, which is essential for dual targeting of receptors on cell surfaces. This application demonstrates the potential of this compound in creating complex bioconjugates for targeted therapy and drug delivery (Kjeldsen et al., 2020). Additionally, its use in functionalizing magnetic nanoparticles for biomedical applications, such as drug delivery systems and bioimaging, has been reported. The molecule aids in creating biocompatible platforms for complexing specific drugs and promoting their controlled release (Tudisco et al., 2013).
Solar Energy and Nanotechnology
In the field of energy, PEG derivatives with terminal azide groups have been synthesized and applied in solid-state dye-sensitized solar cells, enhancing the mechanical properties of electrolytes and contributing to improved energy conversion efficiency (Koh et al., 2010). Furthermore, the molecule's application extends to nanotechnology, where azide-derivatized gold nanorods have been utilized in "click" chemistry reactions, enabling the bioconjugation of enzymes and other biomolecules for various analytical and biomedical purposes (Gole & Murphy, 2008).
Eigenschaften
Molekularformel |
C44H62ClN5O9 |
|---|---|
Molekulargewicht |
840.46 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
InChI-Schlüssel |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)




